Thiophene, 3-(2,2,2-trifluoroethoxy)-

Electronic Effects Substituent Engineering Conjugated Polymer Design

Thiophene, 3-(2,2,2-trifluoroethoxy)- (CAS 142214-50-4) is a 3-substituted thiophene heterocycle bearing a 2,2,2-trifluoroethoxy (–OCH₂CF₃) side chain at the ring 3-position. With molecular formula C₆H₅F₃OS and molecular weight 182.17 g/mol, it belongs to the class of fluorinated thiophene ethers.

Molecular Formula C6H5F3OS
Molecular Weight 182.17 g/mol
CAS No. 142214-50-4
Cat. No. B12551404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 3-(2,2,2-trifluoroethoxy)-
CAS142214-50-4
Molecular FormulaC6H5F3OS
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=CSC=C1OCC(F)(F)F
InChIInChI=1S/C6H5F3OS/c7-6(8,9)4-10-5-1-2-11-3-5/h1-3H,4H2
InChIKeyMPKAOMIFYFZQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2,2-Trifluoroethoxy)thiophene (CAS 142214-50-4): A Fluorinated Thiophene Building Block for Electronic Materials and Medicinal Chemistry


Thiophene, 3-(2,2,2-trifluoroethoxy)- (CAS 142214-50-4) is a 3-substituted thiophene heterocycle bearing a 2,2,2-trifluoroethoxy (–OCH₂CF₃) side chain at the ring 3-position. With molecular formula C₆H₅F₃OS and molecular weight 182.17 g/mol, it belongs to the class of fluorinated thiophene ethers . Unlike conventional 3-alkoxythiophenes that exert electron-donating resonance effects, the trifluoroethoxy substituent acts as a net electron-withdrawing group via the strong inductive effect of the terminal –CF₃ moiety, fundamentally altering the electronic landscape of the thiophene core . This compound has been explicitly designated as a monomer building block for oxidative polymerization into conjugated polymers in patent literature [1], positioning it as a specialty intermediate for organic electronics and pharmaceutical research rather than a commodity chemical.

Why 3-(2,2,2-Trifluoroethoxy)thiophene Cannot Be Replaced by Generic 3-Alkoxy- or 3-Alkylthiophenes in Electronic Applications


Substituting 3-(2,2,2-trifluoroethoxy)thiophene with a generic 3-alkoxythiophene (e.g., 3-methoxy- or 3-ethoxythiophene) or a 3-alkylthiophene (e.g., 3-hexylthiophene) fundamentally alters the electronic character of the resulting monomer and any polymer derived from it . Simple 3-alkoxy groups are net electron-donating through oxygen lone-pair conjugation, which raises the HOMO energy level of polythiophenes, narrows the band gap, and increases susceptibility to oxidative doping degradation [1]. In contrast, the –OCH₂CF₃ group is net electron-withdrawing due to the strong inductive effect of the trifluoromethyl terminus, which lowers both HOMO and LUMO energy levels, increases ionization potential, and enhances air stability of the resulting conjugated polymers . This electronic inversion—from donating to withdrawing—is not a subtle tuning but a binary functional switch, meaning that device performance parameters such as open-circuit voltage (Voc) in organic photovoltaics and threshold voltage in organic field-effect transistors cannot be replicated by non-fluorinated analogs . The regioisomeric 2-(2,2,2-trifluoroethoxy)thiophene further differs in polymerization regiochemistry and solid-state packing, introducing additional substitution-pattern-dependent variability that precludes interchangeability .

Quantitative Differentiation Evidence: 3-(2,2,2-Trifluoroethoxy)thiophene vs. Closest Alkoxy and Alkyl Analogs


Electronic Character Inversion: Trifluoroethoxy vs. Ethoxy/Methoxy Substituent Effect on Thiophene Core

The 3-(2,2,2-trifluoroethoxy)thiophene substituent is classified as a high-electronegativity, net electron-withdrawing group, whereas the corresponding 3-ethoxy and 3-methoxy analogs are classified as moderate- and low-electronegativity, net electron-donating groups, respectively . This qualitative inversion has quantitative consequences: in polythiophene systems, backbone fluorination has been shown to increase ionization potentials (HOMO deepening) by 0.3–0.5 eV relative to non-fluorinated analogs without altering the optical band gap, a shift that directly impacts Voc in photovoltaic devices and oxidative stability in ambient conditions . The trifluoroethoxy group exerts its effect through the inductive withdrawal of the –CF₃ terminus (Hammett σₘ ≈ 0.43 for –OCF₃ analogs), whereas –OCH₃ and –OCH₂CH₃ exert net electron donation (Hammett σₚ ≈ −0.27 and −0.24, respectively) [1].

Electronic Effects Substituent Engineering Conjugated Polymer Design

¹⁹F NMR Spectroscopic Fingerprint: Unambiguous Identity Confirmation via –CF₃ Singlet at −74.0 ppm

The ¹⁹F NMR spectrum of 3-(2,2,2-trifluoroethoxy)thiophene displays a single sharp resonance at δ −74.0 ppm, corresponding to the terminal –CF₃ group . This signal falls within the characteristic chemical shift window for trifluoroethoxy (–OCH₂CF₃) compounds (typically −73 to −75 ppm) and is diagnostic for confirming the presence and integrity of the fluorinated side chain . In contrast, non-fluorinated 3-alkoxythiophenes (methoxy, ethoxy) produce no signal in ¹⁹F NMR, providing a binary present/absent authentication check. The ¹³C NMR spectrum further provides quantitative coupling information: the CF₃ carbon appears as a characteristic quartet at δ 123.2 ppm with ¹J_C-F = 276 Hz, and the OCH₂ carbon as a quartet at δ 67.5 ppm with ²J_C-F = 35.5 Hz .

Quality Control Spectroscopic Authentication Fluorine NMR

IR Vibrational Signature: C–F Stretching Region as a Quantitative Purity and Identity Marker

The infrared spectrum of 3-(2,2,2-trifluoroethoxy)thiophene exhibits strong C–F stretching absorptions in the 1360–1000 cm⁻¹ region and CF₃ deformation bands in the 740–680 cm⁻¹ region, both of which are absent in non-fluorinated 3-alkoxythiophene analogs . The C–F stretching bands show strong intensity in both IR and Raman spectroscopy due to the large electronegativity difference between carbon and fluorine . Additionally, the C–O–C ether stretching vibration of the trifluoroethoxy linkage appears at 1260–1200 cm⁻¹, which can be distinguished from the corresponding C–O–C stretch in 3-ethoxythiophene by the influence of the adjacent –CF₃ group on the force constant and vibrational frequency .

Vibrational Spectroscopy Quality Assurance Polymer Precursor Analysis

Patent-Documented Status as a Designated Monomer for Conjugated Polymer Synthesis

3-(2,2,2-Trifluoroethoxy)thiophene is explicitly named as a second repeat unit monomer option in patent WO2013059712A1 (and corresponding US application 20150105534) for the oxidative polymerization synthesis of conjugated polymers, listed alongside 3-alkyl-thiophene and 3-polyether-thiophene [1]. The patent specifies that the resulting conjugated polymer has a number-average molecular weight (Mn) of at least 1,000 g/mol [2]. This explicit inclusion in a method-of-making patent for electronic-grade conjugated polymers constitutes formal recognition of this specific monomer's utility in organic electronic device fabrication, distinguishing it from the many 3-substituted thiophenes that lack such documented industrial applicability.

Organic Electronics Conjugated Polymers Patent-Backed Monomer

Molecular Weight and Elemental Composition Differentiation Relative to 3-Alkoxythiophene Analogs

The molecular weight of 3-(2,2,2-trifluoroethoxy)thiophene (182.17 g/mol, C₆H₅F₃OS) is substantially higher than its non-fluorinated 3-alkoxy counterparts: 3-ethoxythiophene (C₆H₈OS, 128.19 g/mol) and 3-methoxythiophene (C₅H₆OS, 114.17 g/mol) . The mass difference (54.0 vs. ethoxy; 68.0 vs. methoxy) arises from the replacement of three hydrogen atoms with three fluorine atoms, which also introduces the characteristic isotopic pattern of fluorine in mass spectrometry (monoisotopic mass 182.0015 Da) [1]. The closely related 2-methyl-3-(1,2,2-trifluoroethoxy)thiophene (C₇H₇F₃OS, 196.19 g/mol) differs by an additional methyl group (+14.02 g/mol) [2].

Molecular Weight Elemental Analysis Procurement Specification

High-Confidence Application Scenarios for 3-(2,2,2-Trifluoroethoxy)thiophene (CAS 142214-50-4) Based on Quantitative Differentiation Evidence


Monomer for Electron-Deficient Conjugated Polymers in Organic Photovoltaics and OFETs

The net electron-withdrawing character of the –OCH₂CF₃ group (Section 3, Evidence Item 1) makes 3-(2,2,2-trifluoroethoxy)thiophene the appropriate monomer choice when the target polymer requires deepened HOMO levels (estimated 0.3–0.5 eV shift) for enhanced air stability and higher open-circuit voltage (Voc) in organic photovoltaic devices. The compound's explicit inclusion in WO2013059712A1 as a designated monomer for oxidative polymerization (Section 3, Evidence Item 4) provides a validated synthetic starting point [1]. Researchers and process chemists should procure this specific monomer rather than 3-hexylthiophene or 3-ethoxythiophene when the device architecture demands an electron-poor polythiophene donor or hole-blocking interlayer material, as the electronic polarity of the substituent directly governs frontier orbital alignment with acceptor materials.

Fluorinated Building Block for Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

The trifluoroethoxy group is a recognized pharmacophoric element in medicinal chemistry, conferring increased lipophilicity, metabolic stability, and modulated electronic properties to drug candidates [1]. 3-(2,2,2-Trifluoroethoxy)thiophene serves as a versatile intermediate for introducing this privileged fragment onto a thiophene scaffold at the 3-position, with the ¹⁹F NMR singlet at −74.0 ppm (Section 3, Evidence Item 2) enabling facile reaction monitoring and product authentication throughout multi-step synthetic sequences . The unambiguous spectroscopic handle is particularly valuable in late-stage functionalization campaigns where traditional ¹H NMR may be obscured by complex aromatic signals. Medicinal chemistry teams pursuing fluorinated analog series should select this building block over non-fluorinated 3-alkoxythiophenes when ¹⁹F-based assay detection, metabolic profiling, or logD tuning is required.

Quality Control Reference Standard for Fluorinated Thiophene Monomer Authentication

The combination of the diagnostic ¹⁹F NMR singlet at −74.0 ppm (Section 3, Evidence Item 2) and the strong C–F IR stretching bands at 1360–1000 cm⁻¹ (Section 3, Evidence Item 3) provides a dual-technique authentication protocol for incoming quality control of 3-(2,2,2-trifluoroethoxy)thiophene shipments [1]. Procurement and quality assurance teams can implement these two orthogonal spectroscopic checks—one confirming fluorine presence and chemical environment (¹⁹F NMR), the other confirming the C–F covalent bond integrity (IR)—to rapidly distinguish the correct fluorinated monomer from mis-shipped 3-ethoxy, 3-methoxy, or 3-alkylthiophene analogs that share similar physical appearance and chromatographic behavior. The molecular weight specification of 182.17 ± 0.2 g/mol (Section 3, Evidence Item 5) provides an additional mass spectrometric or elemental analysis checkpoint .

Copolymer Tuning Component for Regioregular Polythiophene Synthesis

Patent WO2013059712A1 describes the use of 3-(2,2,2-trifluoroethoxy)thiophene as a second repeat unit in copolymers alongside 3-alkyl- or 3-polyether-thiophenes, with a target Mn ≥ 1,000 g/mol (Section 3, Evidence Item 4) [1]. This copolymerization strategy enables systematic tuning of the electron density along the polythiophene backbone: the electron-withdrawing trifluoroethoxy units partially offset the electron-rich character of 3-alkylthiophene segments, providing a knob for adjusting HOMO/LUMO levels, solubility, and solid-state morphology. Polymer chemists designing donor-acceptor copolymers or ternary blend systems should source this specific monomer to access the full range of electronic tuning described in the patent literature, rather than attempting to approximate its effect with alternative fluorinated thiophenes that may introduce unintended steric or electronic perturbations.

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